2-(Furan-3-yl)cycloheptan-1-ol
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Overview
Description
2-(Furan-3-yl)cycloheptan-1-ol is an organic compound with the molecular formula C11H16O2 It features a furan ring attached to a cycloheptanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)cycloheptan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of furan derivatives with cycloheptanone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)cycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of halogenated or aminated furan derivatives.
Scientific Research Applications
2-(Furan-3-yl)cycloheptan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)cycloheptan-1-ol involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the cycloheptanol moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)cycloheptan-1-ol
- 2-(Furan-3-yl)cyclohexan-1-ol
- 2-(Furan-3-yl)cyclopentan-1-ol
Uniqueness
2-(Furan-3-yl)cycloheptan-1-ol is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- and five-membered ring analogs. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel materials .
Properties
Molecular Formula |
C11H16O2 |
---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-(furan-3-yl)cycloheptan-1-ol |
InChI |
InChI=1S/C11H16O2/c12-11-5-3-1-2-4-10(11)9-6-7-13-8-9/h6-8,10-12H,1-5H2 |
InChI Key |
QPWOEMOVXSPZSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)O)C2=COC=C2 |
Origin of Product |
United States |
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